REACTION_CXSMILES
|
[CH:1]1([N:7]([CH3:13])[S:8]([CH:11]=[CH2:12])(=[O:10])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CO.[NH3:16]>>[CH:1]1([N:7]([CH3:13])[S:8]([CH2:11][CH2:12][NH2:16])(=[O:10])=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|
|
Name
|
Ethenesulfonic acid cyclohexyl-methyl-amide
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Quantity
|
0.0167 mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N(S(=O)(=O)C=C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO.N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (eluent: 90:10 CH2Cl2:(CH3OH:NH3))
|
Type
|
CUSTOM
|
Details
|
The purest product fractions were collected
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N(S(=O)(=O)CCN)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |